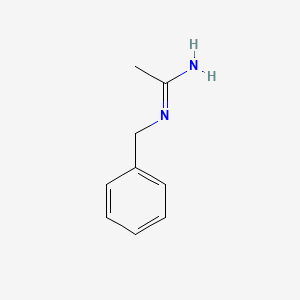

n-Benzylacetamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

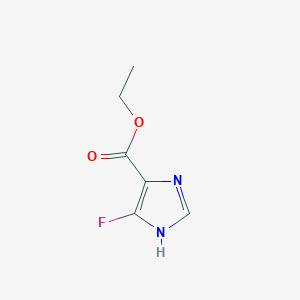

N-Benzylacetamidine is a potent inhibitor of inducible Nitric Oxide Synthases (iNOS) with over 1,000-fold selectivity compared to endothelial NOS (eNOS) . It is a crystalline solid with a molecular formula of C9H12N2 • HBr .

Molecular Structure Analysis

The molecular structure of n-Benzylacetamidine is represented by the SMILES notationCC(NCC1=CC=CC=C1)=N.Br . The InChI code for the compound is InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H . Physical And Chemical Properties Analysis

N-Benzylacetamidine is a crystalline solid with a molecular formula of C9H12N2 • HBr and a formula weight of 229.1 . It is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) .科学的研究の応用

Selective Inhibition in Nitric Oxide Synthase

N-Benzylacetamidine has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS) (Maccallini et al., 2009). This compound selectively inhibits iNOS over endothelial nitric oxide synthase (eNOS), demonstrating potential for targeted therapeutic applications.

Potential Role in Stroke Treatment

Studies have explored the use of N-Benzylacetamidine derivatives in the treatment of stroke. Specifically, N-(3-(aminomethyl)benzyl)acetamidine (1400W), a selective inhibitor of iNOS, showed significant reduction in ischemic lesion volume and attenuation of neurological dysfunction in rat models of transient focal cerebral ischemia (Parmentier et al., 1999).

Antagonism in Histamine Receptors

N-Benzylacetamidine derivatives have been shown to act as antagonists in cell-based models of human histamine H3 receptor activation. This suggests potential applications in the treatment of conditions modulated by histamine receptors (Apodaca et al., 2003).

Antimicrobial Agent Synthesis

N-Benzylacetamidine is used in the synthesis of various nitrogenous heterocycles with antimicrobial properties. These compounds have shown activity against strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

Cancer Treatment Research

The role of N-Benzylacetamidine in cancer treatment has been investigated, particularly its effect on tumor growth. As a selective inhibitor of iNOS, it has demonstrated significant reduction in tumor weight in certain cancer models (Thomsen et al., 1997).

Cyclic Amidines Synthesis

N-Benzylacetamidine is involved in the synthesis of cyclic amidines, which have applications in various chemical and pharmaceutical contexts (Partridge & Smith, 1973).

Potent Inhibition in Enzymatic Studies

N-Benzylacetamidine has been identified as a potent, selective inhibitor in various enzymatic studies, including its role in inhibiting inducible nitric-oxide synthase both in vitro and in vivo (Garvey et al., 1997).

Reducing LUMO Energy Levels

N-Benzylacetamidine derivatives have been used to reduce the LUMO energy levels in certain polymers, indicating applications in material sciences (Deng et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

N'-benzylethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAZFIPLVKCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Benzylacetamidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime](/img/structure/B2913820.png)

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)

![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)